![molecular formula C16H12BrN3O3 B2954846 2-(4-bromophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide CAS No. 299165-91-6](/img/structure/B2954846.png)

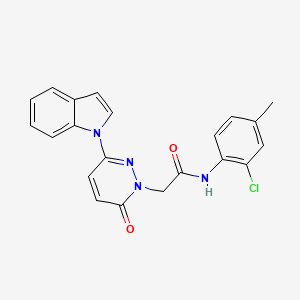

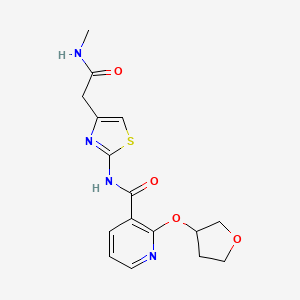

2-(4-bromophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial and Antifungal Applications

A significant body of research has focused on the synthesis of Schiff bases and Thiazolidinone derivatives of 2-(4-bromophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide, which exhibit notable antimicrobial and antifungal properties. For instance, Fuloria et al. (2014) reported on the synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives, highlighting their evaluated antibacterial and antifungal activities based on spectral studies (Fuloria, Fuloria, & Gupta, 2014). Similarly, Dewangan et al. (2015) explored 1,3,4-oxadiazole derivatives for their analgesic and anti-inflammatory activities, showcasing the potential of these compounds in addressing bacterial infections and their implications in anti-inflammatory treatments (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

Anticancer Activities

The potential anticancer properties of derivatives of this compound have also been a focal point of research. Turan-Zitouni et al. (2018) synthesized new Thiazoline-Tetralin derivatives and evaluated their anticancer potency on various cell lines, including human breast adenocarcinoma and lung carcinoma, demonstrating significant anticancer efficiency and highlighting the role of these compounds in inducing apoptosis and cell cycle arrest in cancer cells (Turan-Zitouni, Yurttaş, Tabbi, Akalın Çiftçi, Temel, & Kaplancıklı, 2018). This suggests the compounds' utility in developing new chemotherapeutic agents.

Antioxidant Properties

Additionally, nitrogen-containing bromophenols derived from marine sources, related to the bromophenoxy family, have demonstrated potent antioxidant activities. Li et al. (2012) identified new nitrogen-containing bromophenols with strong radical scavenging activity, underscoring the potential of these compounds in food and pharmaceutical applications as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Urease Inhibition and Other Biological Activities

The compound and its derivatives have also been studied for their urease inhibitory activities, which are significant for developing treatments against Helicobacter pylori infections. Sheng et al. (2015) reported on the synthesis, crystal structures, and urease inhibition of specific hydrazone compounds, indicating strong inhibitory activities and providing insights into their potential therapeutic applications (Sheng, Chen, Li, Chen, Xu, Han, Yang, You, & Zhu, 2015).

Properties

IUPAC Name |

2-(4-bromophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXHDWHUSJJCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2954763.png)

![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)

![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)

![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)